molecular formula C9H18N2O2 B3251242 Tert-butyl pyrrolidin-1-ylcarbamate CAS No. 208245-82-3

Tert-butyl pyrrolidin-1-ylcarbamate

Cat. No.: B3251242
CAS No.: 208245-82-3
M. Wt: 186.25 g/mol
InChI Key: IUHRDCVRNBKBMO-UHFFFAOYSA-N
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Description

Tert-butyl pyrrolidin-1-ylcarbamate is a chemical compound with the CAS Number: 208245-82-3 and a molecular weight of 186.25 . It has the IUPAC name tert-butyl 1-pyrrolidinylcarbamate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H18N2O2 . The InChI code for this compound is 1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) .

It should be stored at room temperature .

Scientific Research Applications

Synthesis and Development

  • Tert-butyl pyrrolidin-1-ylcarbamate is used in the synthesis of intermediates for various pharmacological agents. For instance, it is involved in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in producing a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012). This showcases its role in developing immunomodulatory drugs.

Structural and Chemical Analysis

  • The compound has been studied for its crystalline structure and bonding characteristics, such as hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms (Baillargeon et al., 2014). This is important for understanding its interaction in chemical reactions and potential pharmaceutical applications.

Bacterial Deformylase Inhibitor-Based Antibacterial Agents

  • This compound derivatives have been synthesized and evaluated as bacterial deformylase inhibitor-based antibacterial agents. This research explores structure-activity relationships to achieve optimal antibacterial activity with minimal toxicity (Jain et al., 2003), indicating its potential in antibiotic development.

Enantioselective Synthesis

  • The compound plays a role in enantioselective synthesis processes, such as the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which is significant in producing chiral compounds for pharmaceutical applications (Chung et al., 2005).

Influenza Neuraminidase Inhibitors

  • Research into influenza neuraminidase inhibitors has incorporated this compound as part of core structures for potent NA inhibitors, aiding in the development of antiviral drugs (Wang et al., 2001).

Safety and Hazards

This compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding release into the environment and using personal protective equipment as required .

Properties

IUPAC Name

tert-butyl N-pyrrolidin-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHRDCVRNBKBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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